N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide is a useful research compound. Its molecular formula is C23H32N2O2 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bond Studies : Compounds similar to N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide have been studied for their hydrogen bonding properties. For instance, Romero and Margarita (2008) investigated substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, focusing on intra- and intermolecular hydrogen bonds in solution, which were elucidated using NMR and X-ray crystallography (Romero & Margarita, 2008).
Pharmacological Assessment of Acetamide Derivatives : P. Rani et al. (2016) synthesized and assessed novel acetamide derivatives for cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects. These compounds, with a phenoxyacetamide nucleus, were found to have activities comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).
Synthesis and Characterization for Polyimide Applications : Y. Chern et al. (2009) synthesized novel polyimides containing di-tert-butyl side groups, using derivatives related to this compound. These polymers exhibited low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, making them suitable for various industrial applications (Chern, Twu, & Chen, 2009).
Potential Urinary Biomarker of Human Exposure to Antioxidants : Liu and Mabury (2021) identified 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid as a potential urinary biomarker for human exposure to specific antioxidants. This study relates to the metabolism and environmental exposure of compounds structurally similar to this compound (Liu & Mabury, 2021).
Synthesis of N-Phenylquinoneimine Derivatives : M. Jamshidi and D. Nematollahi (2017) reported on green electrochemical strategies for synthesizing new N-phenylquinoneimine derivatives, using compounds including N-(4-aminophenyl) acetamide. These methods provided a sustainable approach to synthesizing these derivatives under ambient conditions without toxic reagents (Jamshidi & Nematollahi, 2017).
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2,4-ditert-butylphenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-15-12-17(24)9-10-19(15)25-21(26)14-27-20-11-8-16(22(2,3)4)13-18(20)23(5,6)7/h8-13H,14,24H2,1-7H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGJKZWSEWXXPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.